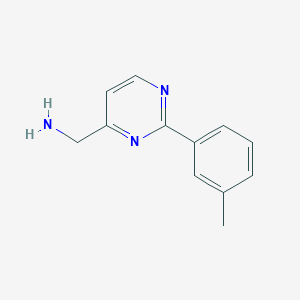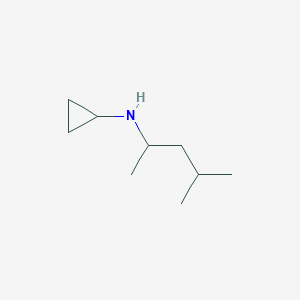
N-(4-methylpentan-2-yl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpentan-2-yl)cyclopropanamine is an organic compound with a cyclopropane ring attached to an amine group
準備方法
The synthesis of N-(4-methylpentan-2-yl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 4-methylpentan-2-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
化学反応の分析
N-(4-methylpentan-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
科学的研究の応用
N-(4-methylpentan-2-yl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-methylpentan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific and potent interactions .
類似化合物との比較
N-(4-methylpentan-2-yl)cyclopropanamine can be compared with similar compounds such as N-(3-methylpentan-2-yl)cyclopropanamine and N-(2-methylpentan-2-yl)pyridin-3-amine. These compounds share structural similarities but differ in their chemical properties and applications. For example:
N-(3-methylpentan-2-yl)cyclopropanamine: Similar in structure but with a different position of the methyl group, leading to variations in reactivity and biological activity.
N-(2-methylpentan-2-yl)pyridin-3-amine: Contains a pyridine ring, which imparts different chemical and biological properties compared to the cyclopropane ring.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
N-(4-methylpentan-2-yl)cyclopropanamine |
InChI |
InChI=1S/C9H19N/c1-7(2)6-8(3)10-9-4-5-9/h7-10H,4-6H2,1-3H3 |
InChIキー |
INVALVNXRZFWQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
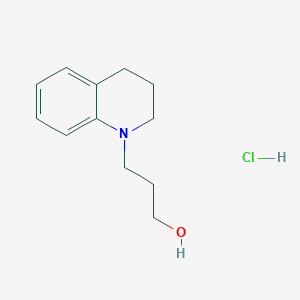
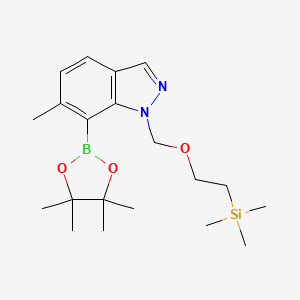
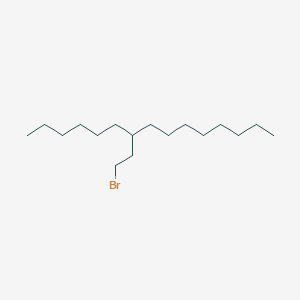
![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
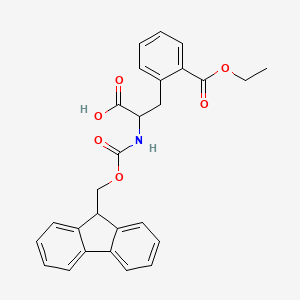
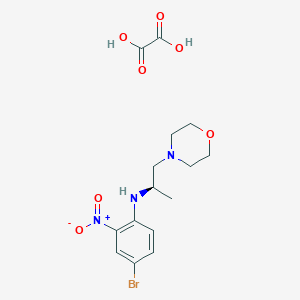
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate](/img/structure/B13348424.png)
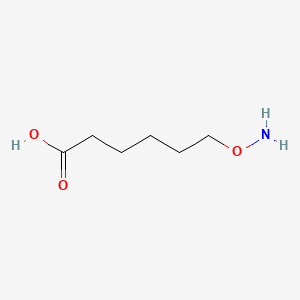
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
